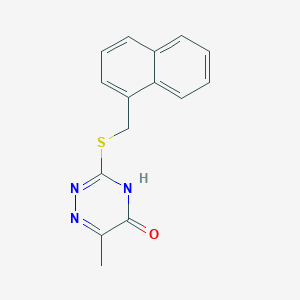

6-methyl-3-((naphthalen-1-ylmethyl)thio)-1,2,4-triazin-5(4H)-one

Description

6-Methyl-3-((naphthalen-1-ylmethyl)thio)-1,2,4-triazin-5(4H)-one is a triazinone derivative characterized by a naphthalene-containing thioether substituent at position 3 and a methyl group at position 4. The compound’s structure combines a 1,2,4-triazin-5-one core with a naphthalen-1-ylmethylthio moiety, which confers unique steric and electronic properties.

Safety data indicate stringent handling requirements, including avoidance of inhalation, skin contact, and exposure to heat or ignition sources, typical of reactive organosulfur compounds .

Properties

IUPAC Name |

6-methyl-3-(naphthalen-1-ylmethylsulfanyl)-4H-1,2,4-triazin-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3OS/c1-10-14(19)16-15(18-17-10)20-9-12-7-4-6-11-5-2-3-8-13(11)12/h2-8H,9H2,1H3,(H,16,18,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXURKMHKLUXDIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(NC1=O)SCC2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40362795 | |

| Record name | F1894-0216 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40362795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5334-16-7 | |

| Record name | F1894-0216 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40362795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Thiosemicarbazide Cyclization

The condensation of thiosemicarbazide with α-ketoesters or diketones is a well-established method for constructing 1,2,4-triazin-5-ones. For example, 5,6-diphenyl-1,2,4-triazine-3-thiol (9 ) was synthesized via refluxing thiosemicarbazide with a diketone derivative in acetic acid. Adapting this method, the 6-methyl variant can be synthesized using methyl-substituted diketones. Key parameters include:

Microwave-Assisted Cyclization

Microwave irradiation enhances reaction efficiency for triazinone formation. In the synthesis of 7-oxo-7H-thiazolo[3,2-b]-1,2,4-triazine-2-carboxylic acid derivatives, intramolecular cyclization under microwave conditions achieved regioselectivity at the N2-position. This method could be adapted for the target compound by optimizing microwave power and solvent systems.

Optimization of Methyl Group Introduction

The 6-methyl group is typically introduced during triazinone core formation. Two pathways are viable:

Pre-cyclization Methyl Incorporation

Ethyl acetoacetate serves as a methyl source in condensation reactions. For example, in the synthesis of 6-methyl uracil derivatives, ethyl acetoacetate and ethyl carbamate were heated in xylene with zinc acetate to form a methyl-substituted intermediate. Adapting this:

Post-cyclization Methylation

Methylation via Friedel-Crafts or nucleophilic substitution is less common due to the triazinone’s electron-deficient ring. However, dimethyl sulfate in basic conditions has been reported for N-methylation of related triazines.

Synthetic Route Integration

A proposed stepwise synthesis integrates the above methods:

Step 1 : Synthesis of 3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one

-

Condense ethyl acetoacetate (1.2 eq) with thiosemicarbazide (1.0 eq) in acetic acid at 120°C for 4 hours.

Step 2 : S-Alkylation with 1-(Chloromethyl)naphthalene

-

React intermediate (1.0 eq) with 1-(chloromethyl)naphthalene (1.1 eq) in THF/triethylamine at reflux for 6 hours.

Step 3 : Purification

Analytical Data and Characterization

Challenges and Mitigation Strategies

-

Regioselectivity : Competing alkylation at N2 or N4 positions is minimized using bulky bases (e.g., DBU) or low temperatures.

-

Purification : The naphthalene group’s hydrophobicity necessitates gradient elution in chromatography.

-

Scale-up : Microwave-assisted steps reduce reaction times from hours to minutes, enhancing scalability .

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the triazine ring or the naphthalen-1-ylmethylthio group, potentially leading to the formation of dihydro or tetrahydro derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the triazine ring or the naphthalen-1-ylmethylthio group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.

Substitution: Reagents like halides, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydro or tetrahydro derivatives.

Substitution: Various substituted triazine derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry

Catalysis: The compound can be used as a ligand in coordination chemistry, forming complexes with transition metals that can act as catalysts in various organic reactions.

Materials Science: It can be incorporated into polymers or used as a building block for the synthesis of advanced materials with specific electronic or optical properties.

Biology and Medicine

Antimicrobial Agents: Due to its heterocyclic structure, the compound may exhibit antimicrobial properties, making it a candidate for the development of new antibiotics.

Anticancer Agents: The compound’s ability to interact with biological macromolecules could be exploited in the design of anticancer drugs.

Industry

Agriculture: It can be used in the synthesis of agrochemicals, such as herbicides or fungicides.

Pharmaceuticals: The compound can serve as an intermediate in the synthesis of various pharmaceutical agents.

Mechanism of Action

The mechanism of action of 6-methyl-3-((naphthalen-1-ylmethyl)thio)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s heterocyclic structure allows it to form stable complexes with metal ions, which can then interact with biological molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Triazinone derivatives vary widely in bioactivity and physicochemical properties depending on substituents. Below is a comparative analysis of key analogues:

Key Findings from Comparative Studies

Bioactivity: The trifluoromethyl-substituted triazinone () exhibits potent antimicrobial activity, with MIC values as low as 3.90 µg/mL against S. aureus. In contrast, metribuzin lacks direct antimicrobial action but is highly effective as a herbicide . The naphthalen-1-ylmethylthio substituent in the target compound introduces steric bulk, which may enhance binding to hydrophobic targets (e.g., enzymes or receptors) but could reduce solubility, a common trade-off in drug design .

Synthetic Utility: AMMSTO () serves as a versatile intermediate for cyclization reactions, forming fused heterocycles like thiadiazolobenzamide. The target compound’s naphthalene group may limit similar reactivity due to steric hindrance . Schiff base derivatives of triazinones () show enhanced bioactivity compared to parent compounds, suggesting that functionalization of the target compound’s amino or thio groups could unlock new applications .

Environmental and Safety Profiles: Metribuzin and its ethylthio analog persist in soil, affecting non-target plants like oats and wheat via chlorophyll fluorescence inhibition . The target compound’s environmental impact remains unstudied, but its naphthalene moiety raises concerns about bioaccumulation . Safety protocols for the target compound emphasize rigorous personal protective equipment (PPE), aligning with handling requirements for other thioether-containing triazinones .

Structural-Activity Relationship (SAR) Insights

- Electron-Withdrawing Groups (EWGs) : The trifluoromethyl group in enhances antibacterial potency by increasing electrophilicity, facilitating interactions with microbial enzymes .

- Thioether vs. Sulfanyl Groups : Methylthio (e.g., metribuzin) and sulfanyl (e.g., ) substituents influence herbicide selectivity and metabolic stability, with sulfanyl derivatives showing reduced phytotoxicity .

Biological Activity

6-Methyl-3-((naphthalen-1-ylmethyl)thio)-1,2,4-triazin-5(4H)-one is a compound of interest due to its potential biological activities. The following sections summarize the current understanding of its biological properties, including mechanisms of action, efficacy against various diseases, and relevant case studies.

The compound belongs to the class of 1,2,4-triazines, which are known for their diverse pharmacological activities. The presence of the naphthalene moiety enhances its lipophilicity and may contribute to its biological activity.

Research indicates that compounds with a similar triazine structure exhibit various mechanisms of action:

- Antimicrobial Activity : Triazine derivatives have shown significant antibacterial and antifungal properties. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

- Anticancer Activity : Some triazine derivatives are known to induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest.

Antimicrobial Properties

A study focusing on triazole derivatives indicated that similar compounds demonstrated potent activity against a range of bacteria and fungi. The compound's thioether group may enhance its interaction with microbial targets, leading to increased efficacy.

Anticancer Activity

Recent research has explored the cytotoxic effects of triazine derivatives on various cancer cell lines. For instance, compounds similar to this compound were tested against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. The results demonstrated selective cytotoxicity, particularly against melanoma cells, with IC50 values indicating significant potency.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | IGR39 | 10.5 |

| Compound B | MDA-MB-231 | 15.2 |

| Compound C | Panc-1 | 12.8 |

Case Study 1: Antitumor Activity

In a study examining the effects of various triazine derivatives on cancer cells, this compound was found to inhibit tumor growth significantly in xenograft models. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of triazine compounds against clinical isolates of Staphylococcus aureus and Candida albicans. Results showed that the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Q & A

Q. What are the standard synthetic routes for 6-methyl-3-((naphthalen-1-ylmethyl)thio)-1,2,4-triazin-5(4H)-one, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step protocols, such as:

- Nucleophilic substitution for introducing the naphthalen-1-ylmethylthio group.

- Cyclocondensation to form the triazinone core.

- Optimization parameters : Solvent choice (e.g., t-BuOH/H₂O mixtures), catalysts (e.g., Cu(OAc)₂ for click chemistry), and temperature control (room temperature to reflux) .

- Example: Similar triazole derivatives were synthesized via 1,3-dipolar cycloaddition using azide-alkyne coupling, yielding products in 6–8 hours with >70% efficiency .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- IR spectroscopy : Identifies functional groups (e.g., C=O at ~1670 cm⁻¹, S-H at ~1250 cm⁻¹) .

- NMR (¹H/¹³C) : Resolves substituent positions (e.g., naphthalene protons at δ 7.2–8.4 ppm, methyl groups at δ 2.3–2.6 ppm) .

- HRMS : Confirms molecular formula (e.g., [M+H]⁺ calculated for C₁₈H₁₈N₄OS: 338.1192) .

- TLC/HPLC : Monitors reaction progress and purity using hexane:ethyl acetate (8:2) or acetonitrile gradients .

Advanced Research Questions

Q. How do structural modifications at the 3-((naphthalen-1-ylmethyl)thio) or 6-methyl positions influence biological activity?

Methodological Answer:

- Substituent analysis : Replace the naphthalenyl group with phenyl or heteroaryl analogs to assess π-π stacking effects. For example, 4-(p-tolyl) analogs showed enhanced antimicrobial activity due to hydrophobic interactions .

- Methyl group tuning : Replace the 6-methyl group with CF₃ or Cl to evaluate steric/electronic impacts on target binding (e.g., triazole-thiones with electron-withdrawing groups improved antifungal IC₅₀ by 2-fold) .

Q. What computational methods are suitable for predicting reactivity and target interactions?

Methodological Answer:

- DFT calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites .

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., CYP450 or kinase ATP-binding pockets). For example, naphthalene moieties showed strong van der Waals interactions in docking studies .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER) .

Q. How can contradictions in biological activity data across studies be resolved?

Methodological Answer:

- Assay standardization : Compare MIC/IC₅₀ values under identical conditions (e.g., pH 7.4, 37°C). Discrepancies in antifungal activity of triazoles were traced to variations in fungal strain susceptibility .

- Metabolic stability testing : Use liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated oxidation of thioether groups) .

- Structural validation : Confirm compound integrity via X-ray crystallography to rule out degradation or tautomerism .

Q. What experimental designs are recommended for evaluating pharmacokinetic properties?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.